molecular formula C17H18N2O3S B2449905 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime CAS No. 306979-79-3

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

Cat. No. B2449905
M. Wt: 330.4
InChI Key: PKSHAZPEPZTDMI-QGOAFFKASA-N
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Description

2-Methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, commonly referred to as 4-nitrobenzyloxime, is an organic compound that has been studied for its potential applications in the scientific and medical fields. It is an oxime derivative of 2-methyl-2-(phenylsulfanyl)propanal, and it is composed of a sulfanyl group attached to a nitrobenzyl group. This compound has been studied for its potential as a synthetic intermediate, as well as its potential use as a drug delivery system.

Scientific Research Applications

Electrochemical Conversion and Oxime Formation

Research has shown that α-nitrobenzylic compounds can be converted into corresponding oximes, a class to which 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime belongs. For instance, the electrochemical conversion of α-nitrobenzylic compounds into oximes has been investigated, demonstrating the partial formation of oximes at a mercury cathode in a mixture of ethanol and aqueous acetic buffer. Such conversions can achieve yields up to 50% at -5°C, highlighting the potential for efficient synthesis of similar oxime compounds (Miralles-Roch, Tallec, & Tardivel, 1993).

Synthesis and Structural Analysis

The synthesis and structural analysis of amine-nitrogen substituted α-amine oxime ligands, including those related to nitrobenzyl, reveal complex molecular interactions and potential applications in chemistry. For example, the crystal structure of nickel(II) and rhodium(III) complexes with certain amine oxime ligands have been reported, providing insights into their potential applications in coordination chemistry and material sciences (Efe & Schlemper, 1993).

Photochemical Reaction Mechanisms

The photochemical reaction mechanisms of nitrobenzyl compounds have been extensively studied, which could have implications for the applications of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime in photochemistry and photobiology. Such studies provide valuable insights into the behavior of nitrobenzyl derivatives under various conditions, which could be relevant for understanding the properties and reactions of similar compounds (Il'ichev, Schwörer, & Wirz, 2004).

Applications in Polymer and Materials Science

The o-nitrobenzyl group, closely related to 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, is increasingly utilized in polymer and materials science. This group allows for the alteration of polymer properties through irradiation, indicating potential applications of similar compounds in developing photolabile polymers and materials (Zhao, Sterner, Coughlin, & Théato, 2012).

properties

IUPAC Name

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSHAZPEPZTDMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

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